![molecular formula C14H24N2O3 B2385154 Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate CAS No. 2287345-56-4](/img/structure/B2385154.png)
Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-oxo-3,9-diazaspiro[55]undecane-5-carboxylate is a chemical compound with the molecular formula C13H22N2O4 It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate typically involves the reaction of specific starting materials under controlled conditions. One common method involves the use of tert-butyl 9-benzyl-3,9-diazaspiro[5.5]undecane-3-carboxylate in a THF solution. Under an argon atmosphere, wet palladium on carbon (Pd/C) is added, and the reaction is stirred at 40°C for 40 hours under 45 psi .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form
Scientific Research Applications
Tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate involves its interaction with specific molecular targets. These interactions can affect various pathways within a biological system, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but its spirocyclic structure suggests it could interact with proteins and enzymes in unique ways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate: This compound has a similar spirocyclic structure but includes an oxygen atom in the ring.
Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate: Another similar compound with slight variations in the functional groups attached to the spirocyclic core.
Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate: This compound has two tert-butyl groups and two carboxylate groups, making it structurally similar but functionally different.
Uniqueness
Tert-butyl 2-oxo-3,9-diazaspiro[55]undecane-5-carboxylate is unique due to its specific arrangement of atoms and functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
tert-butyl 2-oxo-3,9-diazaspiro[5.5]undecane-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(18)10-9-16-11(17)8-14(10)4-6-15-7-5-14/h10,15H,4-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDQIGPWOUTALJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNC(=O)CC12CCNCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-N-ethylpyridine-3-carboxamide](/img/structure/B2385075.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2385076.png)

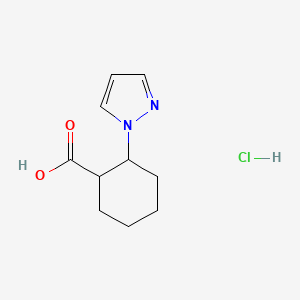
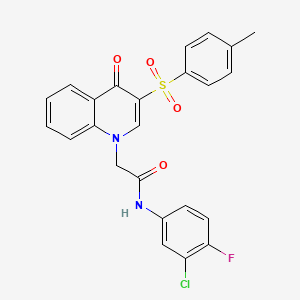
![2-chloro-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-6-fluorobenzamide](/img/structure/B2385082.png)
![(Z)-N-(2-(1H-benzo[d]imidazol-2-yl)-3H-benzo[f]chromen-3-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2385085.png)
![ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate](/img/structure/B2385086.png)
![(3-Methylisoxazol-5-yl)(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2385087.png)
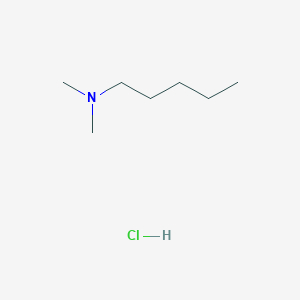
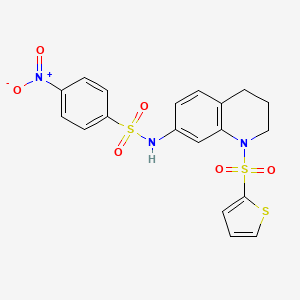
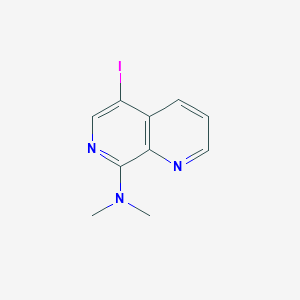
![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)
![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)
